9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

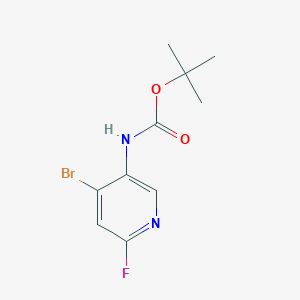

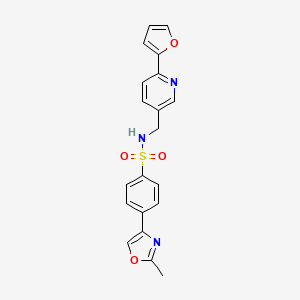

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile is a chemical compound with the CAS Number: 855991-54-7 . It has a molecular weight of 209.63 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile . The InChI code for this compound is 1S/C10H8ClNO2/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5H,1-3H2 .Physical And Chemical Properties Analysis

This compound has a melting point of 112-113 degrees Celsius . It’s a powder at room temperature .Aplicaciones Científicas De Investigación

Platinum(II)-Mediated Coupling Reactions

Platinum(II)-mediated coupling reactions of acetonitrile with nitrogen of nucleobases have shown the formation of azametallacycle complexes. This process involves deprotonation and coupling that result in the formation of mononuclear azametallacycles. Such reactions highlight the application of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile in creating complex structures with potential catalytic and material applications (Longato et al., 2006).

Facile Synthesis of Substituted Derivatives

The compound has been utilized in the facile synthesis of substituted cinnoline and benzo[h]cinnoline derivatives, showcasing its flexibility in organic synthesis and potential in drug discovery and material science (Gomaa, 2003).

Dicyanomethylene Compounds as Cyanation Reagents

Dicyanomethylene compounds, acting as cyanation reagents, demonstrate the reactivity of such structures towards N-aryl derivatives through hydride abstraction. This indicates its use in synthetic organic chemistry for introducing cyano groups and modifying aromatic compounds, expanding its application in creating pharmaceuticals and agrochemicals (Döpp et al., 2002).

Hydrolysis and Derivative Formation

Hydrolysis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile shows its potential in generating various diazepine, triazepine, or benzimidazole derivatives. This aspect points to its versatility in synthesizing a range of heterocyclic compounds with possible biological activity (Okamoto & Ueda, 1975).

Electrosynthesis and Characterization

Electrosynthesis and spectroscopic characterization of new polymeric materials from 1-methoxy-4-[2-(1-adamantyl)-2-oxo-ethoxy]benzene demonstrate the application of this compound in material science, particularly in the development of conducting polymers with potential use in electronic devices (Moustafid et al., 1991).

Propiedades

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRIILKHMRCTNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)C#N)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3As,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2716487.png)

![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)

![(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2716494.png)

![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)

![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)